molecular formula C22H16Cl2F3N3O3S B11547272 N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11547272
M. Wt: 530.3 g/mol
InChI Key: SEQWPDHJPZOCDP-XODNFHPESA-N
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Description

N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of dichlorophenyl, trifluoromethylphenyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the hydrazine derivative: This step involves the reaction of a hydrazine compound with an aldehyde or ketone to form a hydrazone.

    Sulfonamide formation: The hydrazone is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Chlorination and trifluoromethylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, leading to changes in cellular signaling pathways.

    DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide may include other sulfonamides, hydrazones, and compounds with dichlorophenyl or trifluoromethylphenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to other similar compounds, it may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16Cl2F3N3O3S

Molecular Weight

530.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H16Cl2F3N3O3S/c23-19-11-10-16(12-20(19)24)30(34(32,33)17-7-2-1-3-8-17)14-21(31)29-28-13-15-6-4-5-9-18(15)22(25,26)27/h1-13H,14H2,(H,29,31)/b28-13+

InChI Key

SEQWPDHJPZOCDP-XODNFHPESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=C2C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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